Cas no 2377033-11-7 (Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))

Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) is a cyclobutyl-substituted amine hydrochloride with potential applications in pharmaceutical and organic synthesis. Its rigid cyclobutylidene structure may confer unique steric and electronic properties, making it a valuable intermediate for designing bioactive molecules or catalysts. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound could serve as a precursor for developing novel small-molecule therapeutics or as a building block in asymmetric synthesis. Its distinct ring strain and functional group reactivity may offer advantages in cycloaddition reactions or as a scaffold for constrained analogs in medicinal chemistry research.
Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) structure
2377033-11-7 structure
商品名:Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1)
CAS番号:2377033-11-7
MF:C8H14ClN
メガワット:159.656461238861
CID:6448836

Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1)
    • インチ: 1S/C8H13N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h8H,1-5,9H2;1H
    • InChIKey: UYVIHJIPPYUMHF-UHFFFAOYSA-N
    • ほほえんだ: NC1CC(=C2CCC2)C1.Cl

Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7459766-0.25g
3-cyclobutylidenecyclobutan-1-amine hydrochloride
2377033-11-7 95.0%
0.25g
$438.0 2025-03-11
Enamine
EN300-7459766-0.05g
3-cyclobutylidenecyclobutan-1-amine hydrochloride
2377033-11-7 95.0%
0.05g
$205.0 2025-03-11
Enamine
EN300-7459766-5.0g
3-cyclobutylidenecyclobutan-1-amine hydrochloride
2377033-11-7 95.0%
5.0g
$2566.0 2025-03-11
Aaron
AR027TXR-500mg
3-cyclobutylidenecyclobutan-1-amine hydrochloride
2377033-11-7 95%
500mg
$976.00 2025-02-15
1PlusChem
1P027TPF-250mg
3-cyclobutylidenecyclobutan-1-amine hydrochloride
2377033-11-7 95%
250mg
$604.00 2024-05-23
Aaron
AR027TXR-5g
3-cyclobutylidenecyclobutan-1-amine hydrochloride
2377033-11-7 95%
5g
$3554.00 2023-12-15
Aaron
AR027TXR-1g
3-cyclobutylidenecyclobutan-1-amine hydrochloride
2377033-11-7 95%
1g
$1241.00 2025-02-15
1PlusChem
1P027TPF-10g
3-cyclobutylidenecyclobutan-1-amine hydrochloride
2377033-11-7 95%
10g
$4768.00 2024-05-23
1PlusChem
1P027TPF-5g
3-cyclobutylidenecyclobutan-1-amine hydrochloride
2377033-11-7 95%
5g
$3234.00 2024-05-23
1PlusChem
1P027TPF-1g
3-cyclobutylidenecyclobutan-1-amine hydrochloride
2377033-11-7 95%
1g
$1155.00 2024-05-23

Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) 関連文献

Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1)に関する追加情報

Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) (CAS No. 2377033-11-7): A Comprehensive Overview in Modern Chemical Biology

The compound Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1), identified by its CAS number 2377033-11-7, represents a fascinating molecule in the realm of chemical biology. This zwitterionic salt, derived from the cyclobutylamine backbone with a unique 3-cyclobutylidene substituent, has garnered significant attention due to its structural novelty and potential biological applications. The hydrochloride form (1:1) enhances its solubility in aqueous environments, making it a versatile candidate for further investigation in drug discovery and material science.

The structural framework of Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) is characterized by a rigid cyclobutane ring linked to an amine group, further modified by a cyclobutylidene moiety at the third position. This configuration imparts unique steric and electronic properties to the molecule, which can be exploited for various biochemical interactions. The presence of the hydrochloride salt form ensures stability and facilitates its use in solution-based assays and formulations.

In recent years, the exploration of heterocyclic compounds with appended functional groups has led to groundbreaking discoveries in medicinal chemistry. The cyclobutylidene substituent in Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) introduces a conformationally constrained system that can modulate binding affinities and selectivity in biological targets. This has prompted researchers to investigate its potential as a scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of more complex molecules. The cycloalkylamine core is a well-documented pharmacophore in drug design, known for its ability to interact with various biological receptors and enzymes. By incorporating the 3-cyclobutylidene group, the molecule gains additional binding pockets that can be tailored for specific interactions, enhancing its utility in targeted therapies.

Recent studies have highlighted the importance of conformational rigidity in drug-like molecules. The cyclobutane ring in Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) provides a stable scaffold that minimizes unwanted conformational flexibility, which is often detrimental to drug efficacy. This rigidity allows for precise alignment with biological targets, improving binding affinity and reducing off-target effects. Such properties make this compound an attractive candidate for further development in structure-based drug design.

The hydrochloride form of this compound also offers practical advantages in formulation and administration. Salts are generally more soluble than their free base forms, which facilitates their use in pharmaceutical formulations. Additionally, the zwitterionic nature of the hydrochloride salt enhances its stability under various conditions, making it suitable for long-term storage and transportation without significant degradation.

In the context of modern chemical biology, the synthesis and characterization of novel heterocyclic compounds like Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) are essential for advancing our understanding of molecular interactions at the atomic level. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate the structural features and dynamic behavior of this compound. These studies provide valuable insights into how structural modifications can influence biological activity.

The potential applications of this compound extend beyond traditional pharmaceuticals. In material science, for instance, derivatives of cycloalkylamines have been explored as building blocks for polymers with unique mechanical and thermal properties. The rigid framework provided by the cyclobutane ring can contribute to enhanced material stability and performance under extreme conditions.

The development of new synthetic methodologies has also been instrumental in expanding the chemical space available for exploring derivatives of Cyclobutanamine, 3-cycлобутилидене-, hydrochloride (1:1). Transition-metal-catalyzed reactions have enabled efficient functionalization at specific positions on the cycloalkylamine core, allowing chemists to tailor molecular properties with high precision. These advances have opened up new avenues for designing molecules with enhanced biological activity.

Future research directions may focus on exploring the pharmacological profile of this compound through high-throughput screening campaigns and structure-activity relationship studies. By systematically varying substituents on the cycloalkylamine core, researchers can identify optimal configurations that maximize biological efficacy while minimizing toxicity. Such efforts are crucial for translating laboratory discoveries into viable therapeutic candidates.

The integration of computational chemistry with experimental techniques has revolutionized drug discovery pipelines over recent decades. By leveraging predictive models based on large datasets of known bioactive compounds, researchers can accelerate the identification of promising scaffolds like Cycлобутанамин гидрохлорид (CAS No. 2377033-11-7). This interdisciplinary approach ensures that synthetic efforts are guided by robust theoretical frameworks derived from cutting-edge computational methods.

In conclusion, Cycлобутанамин гидрохлорид stands as a testament to the ongoing innovation in chemical biology research. Its unique structural features combined with practical advantages such as solubility make it a valuable asset for both academic investigations and industrial applications. As our understanding of molecular interactions continues to evolve at an unprecedented pace، compounds like this will undoubtedly play pivotal roles in shaping future therapeutic strategies across multiple disciplines。

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